Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate
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Overview
Description
Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate is a chemical compound known for its unique structure and properties It is an ester derivative of 1,3-diphenylprop-2-yn-1-ol and is characterized by the presence of an ethyl acetate group attached to the 1,3-diphenylprop-2-yn-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate typically involves the esterification of 1,3-diphenylprop-2-yn-1-ol with ethyl acetate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1,3-diphenylprop-2-yn-1-one or 1,3-diphenylprop-2-ynoic acid.
Reduction: Formation of 1,3-diphenylprop-2-yn-1-ol.
Substitution: Formation of various substituted esters or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phenyl rings. These effects can modulate the compound’s ability to undergo various chemical reactions and interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylprop-2-yn-1-ol: The parent alcohol from which the ester is derived.
1,3-Diphenylprop-2-yn-1-one: A ketone derivative with similar structural features.
1-(1,3-Diphenylprop-2-yn-1-yl)piperidine: A piperidine derivative with comparable reactivity.
Uniqueness
Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate is unique due to its ester functional group, which imparts distinct chemical and physical properties. The presence of the ethyl acetate moiety enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and various applications.
Properties
CAS No. |
923026-96-4 |
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Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
ethyl 2-(1,3-diphenylprop-2-ynoxy)acetate |
InChI |
InChI=1S/C19H18O3/c1-2-21-19(20)15-22-18(17-11-7-4-8-12-17)14-13-16-9-5-3-6-10-16/h3-12,18H,2,15H2,1H3 |
InChI Key |
ZWFNGFNFOWCCMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(C#CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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